Estriol 3-sulfate

Description

Contextualization within the Broader Estrogen and Steroid Metabolome

The steroid metabolome encompasses a vast array of hormones and their metabolites, which collectively regulate a multitude of physiological processes. Within this complex network, estrogens—primarily estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3)—play a central role, particularly in reproductive health. The biological activity of these estrogens is tightly controlled through various metabolic pathways, including sulfation.

Sulfation, the addition of a sulfate (B86663) group, is a crucial conjugation reaction catalyzed by sulfotransferase enzymes. This process significantly increases the water solubility of steroids, facilitating their transport in the bloodstream and subsequent excretion. More importantly, sulfation renders the estrogen biologically inactive. This creates a circulating reservoir of inactive estrogen conjugates, such as estrone sulfate (E1S) and estriol 3-sulfate.

These sulfated estrogens can be reactivated in specific tissues through the action of the enzyme steroid sulfatase (STS), which removes the sulfate group. This "sulfatase pathway" allows for the local, intracrine generation of active estrogens, providing a nuanced level of control over estrogen signaling that is independent of systemic hormone levels.

This compound is a prominent conjugated metabolite of estriol, especially during pregnancy when estriol levels surge. While estriol itself is considered a "weaker" estrogen compared to estradiol, its sulfated form is a key component of the circulating estrogen pool during this period. The dynamic interplay between estriol, this compound, and other estrogen metabolites is a critical area of research for understanding the hormonal milieu of pregnancy and its influence on both maternal and fetal physiology.

Historical Trajectory of this compound Discovery and Foundational Academic Inquiry

The journey to understanding this compound began with the initial isolation of its parent compound, estriol. Estriol was first isolated in 1923 by Edward Adelbert Doisy from the urine of pregnant women. Early research focused on the primary estrogens, with their conjugated metabolites receiving less attention.

The recognition of conjugated estrogens as significant players in hormone metabolism grew over time. It was discovered that a substantial portion of estrogens in circulation and urine were in a conjugated form, primarily as sulfates and glucuronides. This led to the identification of this compound as a major metabolite of estriol. Foundational studies in the mid-20th century began to elucidate the metabolic pathways of estriol, identifying this compound as one of its key urinary excretion products.

Early pharmaceutical preparations of estrogens, such as Progynon and Emmenin, actually contained estriol sulfate along with estriol glucuronide, highlighting an early, albeit perhaps not fully understood, appreciation for the role of these conjugated forms.

More targeted academic inquiry into this compound itself has been advanced by the development of sophisticated analytical techniques. The advent of methods like high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) has enabled the precise quantification of this compound and other estrogen metabolites in biological fluids. These technological advancements have been instrumental in delineating the concentrations and fluctuations of this compound in various physiological states, particularly in pregnancy and in certain pathological conditions. This has paved the way for contemporary research exploring its specific roles and potential as a biomarker.

Detailed Research Findings

Recent research has further illuminated the significance of this compound in various biological contexts. Studies have focused on its role during pregnancy, its potential involvement in hormone-dependent conditions, and its distinct metabolic fate.

During pregnancy, this compound is one of the most abundant conjugated forms of estriol. Its high concentration in the maternal circulation is a result of the unique feto-placental synthesis of estriol. The fetal adrenal glands produce dehydroepiandrosterone (B1670201) sulfate (DHEAS), which is then hydroxylated in the fetal liver and subsequently converted to estriol in the placenta. This estriol is then sulfated, contributing to the high circulating levels of this compound.

The table below summarizes the key characteristics of this compound.

| Property | Value |

| IUPAC Name | 16α,17β-Dihydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate |

| Chemical Formula | C18H24O6S |

| Molar Mass | 368.44 g·mol−1 |

| CAS Number | 481-95-8 |

Research has also explored the concentrations of this compound in different biological fluids. For instance, a study of umbilical artery serum from full-term healthy neonates found the mean concentration of this compound to be 1.26 +/- 0.69 microg/ml, significantly higher than that of unconjugated estriol. In breast cyst fluid, estriol-3-sulfate is found at median levels of 8.7-10.4 nmol/L, a concentration much higher than that in serum, suggesting local synthesis or accumulation.

The metabolism of this compound itself is also an area of active investigation. It can be further metabolized to a double conjugate, this compound 16-glucuronide, which is another form of excretion. The conversion of estriol to its sulfated and glucuronidated forms is a critical aspect of estrogen regulation.

The development of advanced analytical methods has been crucial for these research findings. For example, a sensitive and robust method using liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been developed for the determination of five estrogen sulfates, including this compound, in human urine, with a lower level of quantitation of 0.2 ng/mL.

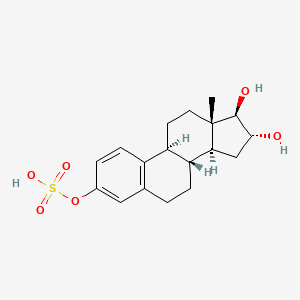

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)15(18)9-16(19)17(18)20/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORQMBLUMWNJEQ-ZXXIGWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5150-64-1 (mono-Na salt), 71324-21-5 (mono-K salt), 5150-64-1 (estriol sodium 3-sulfate salt/solvate), 71324-21-5 (monopotassium salt salt/solvate) | |

| Record name | Estriol 3-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50963999 | |

| Record name | Estriol 3-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-95-8 | |

| Record name | Estriol 3-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol 3-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRIOL 3-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ7JHK6R2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Pathways Governing Estriol 3 Sulfate Homeostasis and Biotransformation

Desulfation and Hydrolysis Pathways

Enzymatic Kinetics and Regulatory Modulators of Steroid Sulfatase (STS) Activity

Steroid sulfatase (STS, EC 3.1.6.2) is a key enzyme responsible for the hydrolysis of steroid sulfates, including estrone (B1671321) sulfate (B86663) (E1-S) and dehydroepiandrosterone (B1670201) sulfate (DHEA-S), to their unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively . While direct kinetic data specifically for estriol (B74026) 3-sulfate is less extensively reported than for E1-S or DHEA-S, STS is understood to act on a range of sulfated steroids, suggesting it is a primary enzyme involved in the desulfation of estriol 3-sulfate to yield active estriol .

Kinetic studies using various sources of STS have provided insights into its substrate affinity and maximum velocity. For instance, human placental steroid sulfatase has shown varying Michaelis-Menten constants (Km) depending on the substrate. With dehydroepiandrosterone sulfate (DHEA-S), Km values have been reported around 3.0 μM , and with estrone sulfate (E1-S), Km values range from 5 μM in fibroblasts to 50.6 μM in placental microsomes . Rat testicular microsomal STS exhibited a Km of 2.04 x 10-6 M for DHEA-S and 0.935 x 10-6 M for androstenediol-3-sulfate, with comparable maximal velocities (Vmax) . Human placental microsomes have demonstrated a Km for STS of 16,000 ± 5,000 nM for dehydroepiandrosterone sulfate (DS) .

The activity of STS can be modulated by various factors and compounds. Research has identified several potent steroidal and non-steroidal inhibitors of STS, which are being explored for therapeutic applications, particularly in hormone-dependent cancers researchgate.net. For example, EMATE and STX64 (also known as 667 COUMATE or BN83495) are known STS inhibitors that have demonstrated significant potency in various assays researchgate.net. Studies have also indicated that certain unconjugated steroids can act as inhibitors. For instance, 5α-androstane-3β,17β-diol was found to be a potent inhibitor of rat testicular STS, with Ki values reported as 1.7 x 10-6 M . The kinetic data related to these inhibitions are often consistent with partial competitive inhibition .

Table 1: Representative Kinetic Parameters (Km) of Steroid Sulfatase (STS) with Various Steroid Sulfates

| Substrate | Enzyme Source | Km (µM) | Reference |

| Dehydroepiandrosterone sulfate (DHEA-S) | Rat Testicular Microsomes | 2.04 | |

| Androstenediol-3-sulfate | Rat Testicular Microsomes | 0.935 | |

| Dehydroepiandrosterone sulfate (DHEA-S) | Human Placental Microsomes | 16.0 | |

| Estrone sulfate (E1-S) | Human Fibroblasts | 5.0 | |

| Estrone sulfate (E1-S) | Human Placental Microsomes | 50.6 | |

| Cholesterol sulfate | Human Placental Microsomes | 6.7 |

Interconversion with Unconjugated Estrogens via Hydroxysteroid Dehydrogenases (e.g., 17β-HSDs)

The interconversion between sulfated and unconjugated estrogens is a critical aspect of estrogen regulation. Steroid sulfatase (STS) catalyzes the hydrolysis of estrogen sulfates, such as estrone sulfate and potentially this compound, to their active, unconjugated forms . Once desulfated, these unconjugated estrogens can undergo further metabolic transformations.

Intracellular and Tissue-Specific Regulation of Sulfation and Desulfation Enzymes

The expression and activity of sulfation (Sulfotransferases, SULTs) and desulfation (Steroid Sulfatase, STS) enzymes are subject to intricate intracellular and tissue-specific regulation, influencing local steroid hormone concentrations. STS is widely distributed throughout the body, with significant expression detected in tissues such as the placenta, mammary glands, skin, lungs, ovaries, adrenal glands, and brain .

Aberrant expression of STS and SULT genes has been observed in various hormone-dependent diseases and cancers, suggesting a role for these enzymes in disease pathogenesis . For instance, increased STS activity has been noted in endometrial cancer, ovarian cancer cell lines, and adenomyosis, indicating a potential imbalance between sulfatase and sulfotransferase activities that favors higher levels of active estrogens . In colorectal cancer (CRC), STS activity is significantly elevated compared to matched controls, correlating with increased proliferation .

While the precise molecular mechanisms governing the regulation of STS expression and activity are still areas of active research, studies suggest that factors such as cytokines, growth factors, steroids, and prostaglandin (B15479496) E2 might influence STS expression, similar to other steroidogenic enzymes like aromatase . At the cellular level, the balance between STS and SULT enzymes, along with the activity of steroid transporters (e.g., OATP, OAT) that mediate the uptake of steroid sulfates, collectively determines the intracellular availability of active steroid hormones . This intricate regulation allows for tissue-specific modulation of estrogen and androgen action, impacting local physiological processes and contributing to the development or progression of various pathologies.

Compound List:

this compound

Estrone sulfate (E1-S)

Dehydroepiandrosterone sulfate (DHEA-S)

Estrone (E1)

Dehydroepiandrosterone (DHEA)

17β-estradiol (E2)

Androstenediol

Androstenedione

Testosterone

Pregnenolone

17α-hydroxypregnenolone

17-hydroxyprogesterone

Androstenediol-3-sulfate

16α-hydroxydehydroepiandrosterone sulfate

Molecular and Cellular Research Paradigms of Estriol 3 Sulfate Interactions

Estriol (B74026) 3-Sulfate as a Circulating Steroid Reservoir and Biological Precursor

Estriol 3-sulfate is recognized as a major circulating form of estriol, especially in non-pregnant women, where it is produced primarily from the hepatic metabolism of estradiol (B170435) and estrone (B1671321) . Unlike unconjugated estrogens, sulfate (B86663) conjugates like E3S are more water-soluble and exhibit greater stability in circulation . This stability positions E3S as a significant reservoir of estrogenic compounds. In target tissues, E3S can be hydrolyzed by sulfatase enzymes, releasing unconjugated estriol, which can then exert estrogenic effects . This conversion process highlights E3S's role as a biological precursor, capable of replenishing active estrogen levels in a tissue-specific manner. For instance, studies have shown correlations between this compound and other estrogen sulfates in biological fluids, suggesting a common metabolic origin or transport pathway .

Mechanisms of Cellular Translocation and Organic Anion Transporter Involvement

The hydrophilic nature of this compound, due to the presence of the sulfate group, limits its passive diffusion across cell membranes. Consequently, cellular uptake of E3S is mediated by specific transporter proteins. Research has implicated organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) in the cellular uptake of steroid sulfates . Studies have identified OATP1B3 and OATP2B1 as potential transporters involved in the uptake of estrogen sulfates, including estrone-3-sulfate, into cells such as breast cancer cells . Similarly, OAT-4 has been identified as playing a predominant role in the uptake of 16α-OH DHEAS, a precursor to estriol, into human placental syncytiotrophoblasts, indicating transporter involvement in estriol precursor supply . These transporters actively import these conjugated steroids, making them available for intracellular deconjugation and subsequent biological activity .

Indirect Mechanisms of Estrogen Receptor Modulation and Downstream Signaling

This compound does not directly interact with estrogen receptors (ERs) with high affinity. Instead, its influence on ER signaling is largely indirect, occurring after its conversion to unconjugated estriol.

Ligand Binding Characteristics of Estriol and its Unsulfated Derivatives with Estrogen Receptors

Compared to estradiol (E2), estriol (E3) exhibits significantly lower relative binding affinity (RBA) for both ERα and ERβ . This compound, due to the bulky sulfate group, has an even lower affinity for estrogen receptors than unconjugated estriol . For example, estrone-3-sulfate is listed among estrogen species with very low binding affinity to ERα and ERβ . This diminished binding capacity means that E3S itself is not a potent direct agonist of ERs. Its biological activity is realized upon enzymatic cleavage of the sulfate moiety, releasing estriol, which then binds to the receptors, albeit with lower potency than estradiol .

Comparative Biochemical Studies of this compound Metabolism Across Biological Systems

The metabolic fate of this compound varies across different biological systems, primarily involving the activity of sulfatases for deconjugation. Sulfatase activity is crucial for releasing active estriol from its sulfate conjugate . Studies have shown that estrogen-3-sulfates, including E3S, can be significantly hydrolyzed within cells, with a substantial portion being converted to estradiol within the nuclear fraction in cell culture models . Different tissues and cell types exhibit varying levels of sulfatase activity, influencing the local availability of unconjugated estriol . For instance, while the liver is a major site for estrogen metabolism, including sulfation and deconjugation, other tissues may also possess sulfatase activity, allowing for localized estrogen signaling . Comparative studies highlight that the efficiency of E3S metabolism and the subsequent biological responses can differ depending on the specific biological system and the enzymatic machinery present .

Compound List:

this compound (E3S)

Estriol (E3)

Estradiol (E2)

Estrone (E1)

Estrone-3-sulfate (E1S)

Dehydroepiandrosterone (B1670201) sulfate (DHEAS)

16α-Hydroxydehydroepiandrosterone sulfate (16α-OH DHEAS)

16α-Hydroxyestrone

17β-estradiol 3-sulfate (E2-3-S)

Estradiol-17-sulfate (E2-17-S)

17β-estra-1,3,5-trien-3,17-diol 3-sulfate

16α-OH-androstenedione

Androstenedione

Testosterone

Dehydroepiandrosterone (DHEA)

Catechol estrogens

16α-Hydroxyestradiol

Advanced Analytical Methodologies for Estriol 3 Sulfate Research and Quantification

High-Resolution Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with chromatographic separation techniques has become indispensable for the analysis of complex biological matrices. These methods provide unparalleled specificity and sensitivity, allowing for the identification and quantification of analytes even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the precise quantification and identification of Estriol (B74026) 3-sulfate and related steroid conjugates. This method combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry. By employing tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM), researchers can achieve excellent selectivity, minimizing interference from the complex biological matrix .

LC-MS/MS methods often involve derivatization to enhance the ionization efficiency and chromatographic separation of estrogen sulfates. For instance, derivatization with dansyl chloride has been widely used to improve the sensitivity of estrogen analysis in LC-MS/MS, enabling detection at picogram per milliliter levels . Studies have reported lower limits of quantification (LOQ) for estrogen sulfates, including Estriol 3-sulfate, ranging from 0.2 ng/mL to 0.5 ng/mL, with high accuracy and precision . For example, one validated LC-MS/MS method achieved an LOQ of 0.5 ng/mL for Estrone-3-sulfate (E3S), with intra- and inter-day precision and accuracy values generally below 15% . Another study reported an LOQ of 0.2 ng/mL for this compound in human urine, with inter-assay accuracy not exceeding 8.6% and intra-assay precision not exceeding 12% . The ability to simultaneously quantify multiple estrogen sulfates in a single run further enhances the efficiency of this technique for research applications .

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for steroid profiling, enabling the comprehensive analysis of a wide range of steroid compounds. However, the analysis of steroid sulfates like this compound using GC-MS typically necessitates a deconjugation step to cleave the sulfate (B86663) group, followed by derivatization to render the molecule volatile and amenable to GC separation . This process can introduce additional steps and potential sources of error.

Effective sample preparation is paramount for the successful analysis of this compound, especially when dealing with complex biological matrices like serum, plasma, or urine. Solid-Phase Extraction (SPE) is a widely adopted technique for the clean-up and concentration of steroid sulfates prior to chromatographic analysis lcms.czacs.org. Various SPE sorbent materials, such as Oasis HLB cartridges, have been optimized for the efficient extraction of estrogen conjugates lcms.cz.

Recovery rates from SPE procedures are critical for accurate quantification. Studies have reported recovery rates for estrogen sulfates from SPE ranging from approximately 46% to over 90%, depending on the specific analyte and protocol . For instance, a high-throughput SPE method using 96-well technology reported recoveries of 91% for target compounds .

Derivatization is another key sample preparation step, particularly for GC-MS and some LC-MS/MS applications, to improve volatility, ionization efficiency, and chromatographic behavior. Common derivatization agents include dansyl chloride and silylating agents . The choice of derivatization agent and conditions can significantly impact the sensitivity and specificity of the assay .

Gas Chromatography-Mass Spectrometry (GC-MS) in Steroid Profiling and Isotope Ratio Analysis

Application of Isotopic Labeling and Tracer Methodologies for Metabolic Flux Analysis

Investigating the metabolic fate and flux of steroid conjugates, such as this compound, within biological systems is crucial for understanding their physiological roles and pharmacokinetic profiles. Isotopic labeling and tracer methodologies offer powerful tools for achieving this by allowing researchers to track the molecule's journey through various metabolic pathways . This approach involves the administration of this compound labeled with stable isotopes (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)) or, less commonly in modern research, radioactive isotopes. These labeled compounds are then traced within biological samples using highly sensitive analytical techniques, predominantly mass spectrometry.

By monitoring the incorporation and distribution of the isotopic label, researchers can quantitatively map metabolic transformations, including conjugation, deconjugation, and further biotransformations. This enables the determination of metabolic rates and pathways, providing insights into how this compound is processed, distributed, and eliminated by the body. Such studies are fundamental for elucidating the dynamics of estrogen metabolism and identifying potential metabolic bottlenecks or alternative pathways. While specific studies detailing isotopic labeling for this compound's metabolic flux analysis were not extensively found, the general principles are well-established for steroid metabolism research .

Rigorous Method Validation Parameters for Academic Research

The accurate and reliable quantification of this compound in various biological and environmental matrices necessitates rigorous validation of analytical methods, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Key validation parameters ensure the method's suitability for academic research, providing confidence in the generated data. These parameters include limits of detection (LOD) and quantification (LOQ), linearity, precision, and accuracy.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of this compound that can be reliably detected and quantified, respectively. Studies analyzing estrogen conjugates have reported LOQs in the range of 0.02 to 1.02 ng/L for various estrogens in water samples , and as low as 0.08 to 1 ng mL⁻¹ for steroid sulfates in biological fluids .

Linearity: Method linearity assesses the direct proportionality between the analyte concentration and the instrument's response over a defined range. For estrogen analysis, linearity is typically demonstrated with correlation coefficients (R²) exceeding 0.993 .

Precision: Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For estrogen conjugates, intra-day precision (repeatability) and inter-day precision (intermediate precision) have been reported with RSDs generally below 10%, and in some cases, as low as 3% .

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of analyte is spiked into a sample matrix. Recovery percentages for estrogen conjugates and steroid sulfates typically range from 72% to 117% , with mean relative errors often below 10% .

Future Research Directions and Conceptual Frontiers in Estriol 3 Sulfate Biology

Elucidation of Unexplored Regulatory Networks Influencing Estriol (B74026) 3-sulfate Concentrations

Future research is poised to unravel the complex and currently underexplored regulatory networks that govern the concentration of estriol 3-sulfate. While the role of this compound as a major circulating estrogen during pregnancy is established, the precise mechanisms controlling its levels are not fully understood. The sulfation of estriol is a key regulatory step, converting it into a more water-soluble and transportable form. This process is known to be influenced by various factors, and a deeper investigation into these is crucial.

Key areas for future investigation include:

Hormonal Regulation: While it is known that estriol levels rise dramatically during pregnancy, the specific hormonal cascades that upregulate or downregulate the sulfation process to produce this compound require more detailed study. The interplay between placental hormones, fetal adrenal hormones like dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), and maternal hormones in modulating the activity of sulfotransferase enzymes responsible for estriol sulfation is a critical area for exploration.

Genetic and Epigenetic Factors: Individual variations in the genes encoding sulfotransferases and other metabolizing enzymes likely contribute to differing levels of this compound. Furthermore, epigenetic modifications, influenced by environmental factors and lifestyle, could play a significant role in regulating the expression of these genes. Future studies should aim to identify specific genetic polymorphisms and epigenetic markers associated with altered this compound concentrations.

Pathophysiological Influences: Various conditions can affect estrogen levels, and by extension, the levels of their sulfated conjugates. For instance, conditions like pre-eclampsia, fetal distress, and certain genetic disorders in the fetus can lead to abnormal estriol levels. Research is needed to understand how these pathologies specifically impact the synthesis, transport, and clearance of this compound, potentially providing new diagnostic or prognostic markers.

Influence of Xenoestrogens: Exposure to environmental xenoestrogens can interfere with endogenous estrogen signaling pathways. Investigating how these compounds affect the enzymes involved in estriol sulfation and desulfation could reveal novel mechanisms of endocrine disruption and their impact on pregnancy and fetal development.

Uncovering these regulatory networks will provide a more complete picture of estrogen homeostasis, particularly in the context of pregnancy, and may offer new therapeutic targets for managing pregnancy-related complications.

Discovery and Characterization of Novel Enzymes and Membrane Transporters Involved in this compound Metabolism

The metabolic pathway of this compound involves a series of enzymatic reactions and transport across cell membranes. While some key players are known, the full cast of characters and their specific roles are yet to be completely elucidated.

Future research in this area should focus on:

Novel Sulfotransferases and Sulfatases: The sulfation of estriol is primarily catalyzed by sulfotransferase enzymes (SULTs), and its desulfation back to active estriol is carried out by steroid sulfatase (STS). While SULT1E1 is a known estrogen sulfotransferase, other SULT isoforms may also contribute to estriol sulfation, potentially with tissue-specific expression and regulation. Identifying and characterizing these novel enzymes, including their substrate specificity, kinetics, and regulation, is essential. Recent research has highlighted the existence of doubly sulfated steroids, suggesting that our understanding of steroid sulfation is still evolving.

Membrane Transporters: As a hydrophilic molecule, this compound requires membrane transporters to enter and exit cells. wikipedia.org Members of the organic anion-transporting polypeptide (OATP) and sodium-dependent organic anion transporter (SOAT) families have been implicated in the transport of estrone (B1671321) sulfate. wikipedia.org However, the specific transporters responsible for the flux of this compound in key tissues like the placenta, liver, and fetal organs are not fully identified. The discovery and characterization of these transporters are crucial for understanding the tissue-specific availability and action of estriol. For example, the novel transporter Oat6 (Slc22a20) has been shown to transport estrone sulfate, and similar transporters may exist for this compound.

Other Metabolizing Enzymes: Beyond sulfation and desulfation, other enzymatic modifications of this compound may occur. For instance, further hydroxylation or other phase II conjugation reactions could take place. The guinea pig liver has been proposed as a model for studying the 16α-hydroxylation of estrone-3-sulfate, indicating potential for further metabolism of sulfated estrogens. cdnsciencepub.com Identifying these metabolic pathways and the enzymes involved will provide a more comprehensive view of estriol's metabolic fate.

The table below summarizes some of the known and potential enzymes and transporters involved in the metabolism of sulfated estrogens, highlighting areas for future discovery.

| Process | Known Proteins | Potential for Novel Discovery |

| Sulfation | SULT1E1, SULT1A1, SULT1A3 | Identification of other SULT isoforms with specificity for estriol. |

| Desulfation | Steroid Sulfatase (STS) | Characterization of potential regulatory proteins for STS activity. |

| Transport | OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, OATP4C1, SOAT (for estrone sulfate) wikipedia.org | Identification of specific transporters for this compound in different tissues. |

| Other Metabolism | 16α-hydroxylase (acting on estrone sulfate) cdnsciencepub.com | Discovery of other phase I and phase II enzymes that metabolize this compound. |

This table is based on current knowledge of sulfated estrogen metabolism and highlights areas where further research is needed to specifically understand this compound.

Development of Sophisticated In Vitro and In Vivo Models for Mechanistic Investigations

To delve deeper into the biological roles and regulatory mechanisms of this compound, the development of more sophisticated and physiologically relevant experimental models is paramount.

In Vitro Models:

Current in vitro research often utilizes cell lines such as JEG-3 choriocarcinoma and MCF-7 breast cancer cells to study estrone sulfatase inhibition. While useful, these models have limitations. Future efforts should focus on:

3D Organoids and Spheroids: Developing three-dimensional organoid cultures of the placenta, endometrium, and fetal liver would provide a more accurate representation of the tissue architecture and cell-cell interactions that occur in vivo. These models would be invaluable for studying the localized metabolism and transport of this compound.

Organ-on-a-Chip Technology: Microfluidic organ-on-a-chip platforms can be engineered to mimic the dynamic environment of specific tissues, including blood flow and mechanical cues. A "placenta-on-a-chip" model, for example, could be used to study the transport of this compound from the fetal to the maternal circulation under controlled conditions.

Co-culture Systems: Establishing co-culture systems of different cell types, such as trophoblasts and endothelial cells, would allow for the investigation of intercellular communication and its role in regulating this compound metabolism.

Genetically Engineered Cell Lines: The use of CRISPR-Cas9 and other gene-editing technologies to create cell lines with specific knockouts or overexpression of sulfotransferases, sulfatases, and transporters will be crucial for dissecting the function of individual proteins in the this compound pathway. For instance, T47D breast cancer cells have been stably transfected with the SOAT transporter to study estrone sulfate uptake and its effect on cell proliferation.

In Vivo Models:

Animal models are indispensable for understanding the systemic effects of this compound.

Humanized Mouse Models: The development of mice with "humanized" livers or placentas, through the transplantation of human cells or the expression of human genes, could provide a more accurate model for studying human-specific aspects of this compound metabolism.

Transgenic and Knockout Animal Models: Creating animal models with targeted deletions or modifications of genes encoding key enzymes and transporters in the this compound pathway will be essential for elucidating their physiological roles.

Advanced Imaging Techniques: The use of advanced in vivo imaging techniques, such as positron emission tomography (PET) with radiolabeled this compound, could allow for the non-invasive tracking of its distribution and metabolism in real-time.

The table below outlines some of the advanced models and their potential applications in this compound research.

| Model Type | Specific Example | Research Application |

| In Vitro | Placental Organoids | Studying the synthesis and transport of this compound in a physiologically relevant context. |

| Endometrial Spheroids | Investigating the local effects of this compound on the endometrium. | |

| Organ-on-a-Chip | Modeling the feto-maternal transfer of this compound. | |

| Genetically Modified Cell Lines | Elucidating the function of specific enzymes and transporters. | |

| In Vivo | Humanized Liver Mouse Model | Studying the hepatic metabolism and clearance of this compound. |

| STS Knockout Mouse Model | Investigating the consequences of impaired this compound desulfation. | |

| PET Imaging with Radiolabeled Ligands | Tracking the biodistribution and pharmacokinetics of this compound. |

This table provides examples of advanced experimental models and their potential uses in advancing our understanding of this compound biology.

Systems Biology Approaches for Comprehensive Understanding of Steroid Sulfation Dynamics

To fully grasp the complexity of this compound biology, a shift towards systems-level thinking is necessary. Systems biology approaches, which integrate data from multiple "omics" platforms, can provide a holistic view of the dynamic interplay of genes, proteins, and metabolites involved in steroid sulfation.

Future research should leverage:

Multi-Omics Data Integration: Combining genomics, transcriptomics, proteomics, and metabolomics data will allow for the construction of comprehensive network models of steroid metabolism. For example, integrating gene expression data from microarray or RNA-seq with protein abundance data from mass spectrometry and metabolite levels from metabolomics can reveal how perturbations in one part of the system affect the entire network.

Perturbation Studies: Systematically perturbing the network, for example, through gene knockdowns or the application of specific inhibitors, and then measuring the global response using omics technologies can help to identify key regulatory nodes and functional relationships within the this compound pathway.

The integration of these approaches will enable a more comprehensive understanding of how steroid sulfation is regulated and how it contributes to both health and disease. This knowledge is essential for the identification of novel biomarkers and the development of targeted therapeutic strategies.

Computational Modeling and Bioinformatic Analysis of this compound Pathways

Computational and bioinformatic tools are becoming increasingly powerful for analyzing complex biological systems and can provide valuable insights into the structure, function, and regulation of the this compound pathway.

Key areas for future computational research include:

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding of estriol and this compound to enzymes and transporters at the atomic level. This can help to elucidate the molecular basis of substrate specificity and guide the design of novel inhibitors or modulators.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of novel compounds based on their chemical structure. This approach could be used to screen virtual libraries of compounds for potential inhibitors of sulfotransferases or sulfatases involved in estriol metabolism.

Phylogenetic Analysis: Comparing the sequences of sulfotransferases and transporters across different species can provide insights into their evolutionary relationships and conserved functional domains. This can aid in the identification of novel orthologs and the prediction of their function.

Network Inference Algorithms: These algorithms can be used to reconstruct regulatory networks from high-throughput omics data. Applying these methods to data from pregnancy-related studies could help to identify novel transcription factors and signaling pathways that regulate the expression of genes involved in this compound metabolism.

Text Mining and Knowledge Integration: Bioinformatic tools can be used to automatically extract and integrate information from the vast body of scientific literature, helping to generate new hypotheses and identify knowledge gaps.

The table below lists some of the computational approaches and their potential applications in the study of this compound.

| Computational Approach | Application in this compound Research |

| Molecular Docking | Predicting the binding mode of this compound to transporters. |

| Molecular Dynamics | Simulating the conformational changes of sulfotransferases upon substrate binding. |

| QSAR Modeling | Designing novel inhibitors of steroid sulfatase. |

| Phylogenetic Analysis | Identifying novel sulfotransferase genes in different species. |

| Network Inference | Reconstructing the gene regulatory network controlling estriol synthesis during pregnancy. |

This table illustrates how various computational methods can be applied to advance our understanding of the this compound pathway.

By embracing these future research directions and conceptual frontiers, the scientific community can significantly advance our understanding of the multifaceted roles of this compound in human physiology and disease.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying Estriol 3-sulfate in biological samples?

- Methodological Answer : this compound is typically measured using enzyme-linked immunosorbent assay (ELISA), which employs competitive binding between the analyte and an enzyme-conjugated form. The assay sensitivity ranges from 1 pg/mL (high-sensitivity) to 4,860 pg/mL (standard range), with a serum-saliva correlation of 0.87 . Key steps include:

- Sample preparation: Collect ≥175 µL saliva (for salivary analysis) to ensure minimal matrix interference.

- Competitive binding: this compound competes with horseradish peroxidase-labeled estriol for antibody binding sites.

- Detection: Optical density at 450 nm inversely correlates with analyte concentration.

- Data Table:

| Parameter | Value |

|---|---|

| Assay Type | Competitive ELISA |

| Sensitivity | 1 pg/mL (HS), 20 pg/mL |

| Dynamic Range | 5–1,215 pg/mL (HS) |

| Serum-Saliva R² | 0.87 |

Q. What is the biological significance of this compound in pregnancy?

- This compound is a major metabolite of estriol (E3), derived from placental conversion of fetal 16-OH-DHEA-S. It reflects feto-placental function, with maternal serum levels peaking in the third trimester. Unlike free estriol, its sulfated form is less biologically active but serves as a stable biomarker for longitudinal studies due to slower clearance .

Q. How do serum and salivary concentrations of this compound compare?

- Approximately 14–16% of serum estriol circulates unbound, entering saliva via passive diffusion. Salivary levels correlate strongly with free serum concentrations (r = 0.87), making non-invasive saliva sampling viable for monitoring dynamic changes .

Advanced Research Questions

Q. How can researchers address variability in this compound measurements across longitudinal studies?

- Methodological Recommendations :

- Standardize collection protocols: Use consistent sampling times (e.g., morning collections to minimize diurnal variation).

- Incorporate deuterated internal standards (e.g., [²H₃]-Estriol 3-sulfate) to correct for matrix effects in mass spectrometry .

- Validate assays against gold-standard LC-MS/MS to ensure specificity, as cross-reactivity with other estrogen sulfates (e.g., estrone sulfate) may occur in ELISA .

Q. What experimental designs are optimal for resolving contradictory data on this compound’s estrogenic activity?

- This compound exhibits weak genomic estrogen receptor (ER) activation but potent nongenomic signaling (e.g., rapid pituitary responses). To reconcile discrepancies:

- Use ERα/ERβ knockout models to isolate nongenomic pathways.

- Compare dose-response curves in genomic (e.g., luciferase reporter assays) vs. nongenomic (e.g., calcium flux) assays .

- Example Data Conflict: Estriol’s lower ER affinity (vs. estradiol) contrasts with its strong nongenomic effects, necessitating pathway-specific methodologies .

Q. How can researchers mitigate the large inter-individual variability in amniotic fluid this compound levels observed in gestational studies?

- Strategies :

- Stratify cohorts by gestational age, maternal BMI, and fetal sex to control confounders.

- Apply mixed-effects models to longitudinal data to account for within-subject variability .

- Data Insight: Amniotic estriol levels vary by ±300–700 pg/mL near term, requiring ≥50 participants for 80% statistical power in detecting pathological trends .

Q. What are the challenges in synthesizing stable isotope-labeled this compound for tracer studies?

- Synthesis requires regioselective sulfation at the C3 position without disrupting the 16α-glucuronide moiety. Key steps:

- Use sulfotransferase enzymes (e.g., SULT1E1) for stereospecific modification.

- Validate purity via NMR and high-resolution MS, as residual solvents or incomplete sulfation can skew pharmacokinetic data .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.